N1-(3-(benzofuran-2-yl)propyl)-N2-methyloxalamide
CAS No.: 2034457-92-4
Cat. No.: VC5140200
Molecular Formula: C14H16N2O3
Molecular Weight: 260.293
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034457-92-4 |
|---|---|
| Molecular Formula | C14H16N2O3 |
| Molecular Weight | 260.293 |
| IUPAC Name | N'-[3-(1-benzofuran-2-yl)propyl]-N-methyloxamide |
| Standard InChI | InChI=1S/C14H16N2O3/c1-15-13(17)14(18)16-8-4-6-11-9-10-5-2-3-7-12(10)19-11/h2-3,5,7,9H,4,6,8H2,1H3,(H,15,17)(H,16,18) |
| Standard InChI Key | QCMXSWHUKGDNSM-UHFFFAOYSA-N |
| SMILES | CNC(=O)C(=O)NCCCC1=CC2=CC=CC=C2O1 |
Introduction
N1-(3-(benzofuran-2-yl)propyl)-N2-methyloxalamide is a complex organic compound that has garnered significant attention in the scientific community due to its unique chemical structure and potential applications in medicinal chemistry. This compound features a benzofuran moiety, which is known for its presence in numerous biologically active molecules, combined with an oxalamide group that enhances its chemical reactivity and biological activity.
Synthesis and Chemical Reactions
The synthesis of N1-(3-(benzofuran-2-yl)propyl)-N2-methyloxalamide involves several key steps, although specific synthesis routes may vary. This compound can participate in various chemical reactions, including those that exploit its oxalamide group for further derivatization or modification.
Potential Chemical Reactions
-
Hydrolysis: The oxalamide group can undergo hydrolysis under acidic or basic conditions.
-
Condensation Reactions: The compound can react with other molecules to form new derivatives.
-
Cyclization Reactions: Potential for forming cyclic compounds through intramolecular reactions.
Biological Activity and Potential Applications
N1-(3-(benzofuran-2-yl)propyl)-N2-methyloxalamide is of interest in medicinal chemistry due to its potential therapeutic applications. The benzofuran moiety is known for its presence in compounds with antimicrobial and anticancer properties. The oxalamide group can interact with biological targets, such as enzymes or receptors, potentially modulating their activity.
Stability and Handling
The compound exhibits notable stability under standard laboratory conditions but may be sensitive to strong oxidizing agents or extreme pH levels. Its reactivity profile allows it to participate in various chemical transformations, making it versatile for synthetic applications.
Handling Considerations
-
Storage Conditions: Store in a cool, dry place away from oxidizing agents.
-
pH Sensitivity: Avoid exposure to extreme pH conditions.
-
Chemical Stability: Generally stable under standard conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume